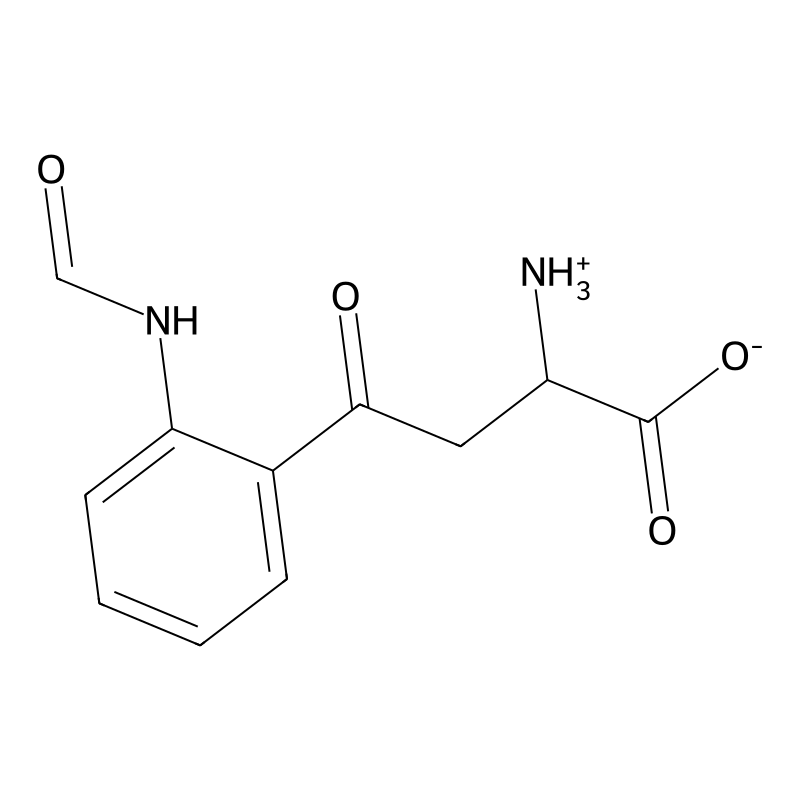

N-Formylkynurenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Formylkynurenine is the direct and initial intermediate in the catabolism of tryptophan via the kynurenine pathway, formed by the action of IDO or TDO enzymes. It serves as the specific substrate for the enzyme arylformamidase (also known as kynurenine formamidase), which hydrolyzes it to produce L-kynurenine. This position as the immediate precursor to L-kynurenine makes it an indispensable tool for specifically investigating the activity of formamidase and for studying biological effects that are unique to N-Formylkynurenine before its conversion, such as its distinct chemical reactivity and role as a photosensitizer.

References

- [2] N-Formylkynurenine Analysis Service. Mtoz Biolabs. Accessed April 16, 2024.

- [3] N'-Formylkynurenine. Wikipedia. Accessed April 16, 2024.

- [5] Wang Y, Leung E, Tomek P. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway. *Bioorg Chem*. 2025;156:108219.

- [6] Arylformamidase. Wikipedia. Accessed April 16, 2024.

- [7] Farrow JM, et al. Identification of Formyl Kynurenine Formamidase and Kynurenine Aminotransferase from Saccharomyces cerevisiae Using Crystallographic, Bioinformatic and Biochemical Evidence. *Biochemistry*. 2008;47(5):1429-1440.

- [8] Pawełczyk M, et al. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations. *Molecules*. 2023;28(22):7635.

Substituting N-Formylkynurenine with its downstream metabolite, L-kynurenine, is inadequate for many research applications as it bypasses the specific enzymatic action of arylformamidase, making it impossible to study the regulation or activity of this enzyme. Furthermore, recent evidence demonstrates that N-Formylkynurenine possesses unique and significant chemical reactivity that L-kynurenine lacks under physiological conditions. Specifically, N-Formylkynurenine can deaminate to form a reactive electrophile that rapidly conjugates with biological nucleophiles like cysteine and glutathione, a pathway not observed for L-kynurenine. Therefore, studies focused on formamidase activity, or the non-enzymatic, nucleophile-scavenging roles of tryptophan metabolites, require the direct use of N-Formylkynurenine for valid and mechanistically accurate results.

References

- [1] Wang Y, Leung E, Tomek P. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway. *Bioorg Chem*. 2025;156:108219.

- [2] Ignatova, A. A., et al. Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase. *FEMS Microbiology Letters*. 2003;227(2), 205-212.

- [3] Arylformamidase. Wikipedia. Accessed April 16, 2024.

Exclusive Substrate for Formamidase: Enabling Specific Enzyme Activity Assays

N-Formylkynurenine is the specific natural substrate for arylformamidase (kynurenine formamidase), which catalyzes its hydrolysis to L-kynurenine. Studies on bacterial formamidase show a stringent preference for N-Formylkynurenine, with hydrolysis of substrate analogs occurring at least 500-fold slower, if at all. Similarly, biochemical characterization of the yeast formamidase (Bna7p) demonstrated high catalytic efficiency with N-Formylkynurenine, exhibiting a Km of 0.18 mM and a kcat of 161 s⁻¹, consistent with it being the native substrate. Using L-kynurenine or other analogs bypasses this critical enzymatic step entirely.

| Evidence Dimension | Enzymatic Substrate Specificity (Bacterial KFA) |

| Target Compound Data | Hydrolyzed efficiently (rate not quantified but used as baseline) |

| Comparator Or Baseline | Substrate Analogs (e.g., 2-methylformanilide): At least 500-fold slower hydrolysis rate |

| Quantified Difference | ≥500x |

| Conditions | Enzymatic assay with recombinant kynurenine formamidase (KFA) from *R. metallidurans*. |

This specificity is essential for any research aiming to measure, characterize, or screen for inhibitors of formamidase activity, a key regulatory point in the kynurenine pathway.

Distinct Chemical Reactivity: Unique Stability and Nucleophile Scavenging Not Seen with L-Kynurenine

Under physiological conditions (pH 7.4, 37°C), N-Formylkynurenine (NFK) demonstrates unique chemical reactivity not observed with L-Kynurenine (KYN). NFK spontaneously deaminates to form an electrophilic intermediate (NFK-CKA) that rapidly forms adducts with key biological nucleophiles like cysteine and glutathione in under 2 minutes. In stark contrast, L-Kynurenine remains stable and does not undergo this deamination reaction even after 2 days of incubation. While serum hydrolases convert NFK to KYN about 3 times faster than this deamination occurs, the existence of this distinct, non-enzymatic pathway highlights a functional role for NFK that cannot be replicated or studied by using KYN.

| Evidence Dimension | Spontaneous Deamination |

| Target Compound Data | N-Formylkynurenine: Readily deaminates at pH 7.4, 37°C. |

| Comparator Or Baseline | L-Kynurenine: Stable, does not deaminate under the same conditions for at least 2 days. |

| Quantified Difference | Qualitatively distinct reactivity; NFK is reactive while KYN is inert in this pathway. |

| Conditions | Incubation in bicarbonate-buffered H2O (pH 7.4) at 37°C. |

For studies on non-enzymatic protein modification, antioxidant scavenging, or alternative branches of the kynurenine pathway, NFK is the required starting material as Kynurenine is chemically incapable of entering this specific reaction pathway.

Critical for Reproducibility: The Requirement for a Pure Analytical Standard in Metabolomics

Accurate and unambiguous identification of N-Formylkynurenine in complex biological samples is critical for research into immunology and neurobiology. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the standard for this work, but its reliability depends on the use of a pure, authentic N-Formylkynurenine standard (CAS 1022-31-7). This standard is necessary to confirm the compound's identity by matching its chromatographic retention time, its exact mass (for elemental formula determination), and its characteristic MS/MS fragmentation pattern. Relying on impure materials or assuming complete conversion from another precursor introduces unacceptable variance and potential misidentification.

| Evidence Dimension | Analytical Identification Confidence |

| Target Compound Data | Use of a certified N-Formylkynurenine standard enables unambiguous identification via matching retention time, accurate mass (<5 ppm error), and MS/MS fingerprint. |

| Comparator Or Baseline | Absence of a pure standard prevents definitive confirmation, leading to potential misidentification with isomers or isobars and non-reproducible quantification. |

| Quantified Difference | Difference between confirmed, quantitative data and ambiguous, potentially inaccurate data. |

| Conditions | Standard LC-HRMS/MS metabolomics workflow for biological samples (serum, plasma, tissue). |

Procuring a high-purity analytical standard is a non-negotiable prerequisite for generating reproducible, publication-quality quantitative data in metabolomics studies of the kynurenine pathway.

Assaying Formamidase Activity in Drug Discovery and Disease Models

Use N-Formylkynurenine as the exclusive substrate to directly measure the catalytic activity of kynurenine formamidase in cell lysates or purified enzyme preparations. This is critical for screening potential enzyme inhibitors or for characterizing metabolic shifts in diseases where kynurenine pathway dysregulation is implicated.

Investigating Non-Enzymatic Protein Modification and Thiol Depletion

Leverage the unique chemical reactivity of N-Formylkynurenine to study its role in non-enzymatic post-translational modification of proteins and the depletion of cellular antioxidants like glutathione. This is particularly relevant in tissues with low formamidase activity, such as the eye lens, in the context of aging and cataract formation.

Developing Calibrators and Controls for Quantitative Metabolomics

Employ high-purity N-Formylkynurenine as a certified reference material or analytical standard to develop robust, quantitative LC-MS/MS methods. This enables the accurate measurement of N-Formylkynurenine levels in clinical or preclinical samples, providing reliable biomarkers for immune activation, neuroinflammation, or cancer.

References

- [1] Ignatova, A. A., et al. Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase. *FEMS Microbiology Letters*. 2003;227(2), 205-212.

- [2] Farrow JM, et al. Identification of Formyl Kynurenine Formamidase and Kynurenine Aminotransferase from Saccharomyces cerevisiae Using Crystallographic, Bioinformatic and Biochemical Evidence. *Biochemistry*. 2008;47(5):1429-1440.

- [3] Wang Y, Leung E, Tomek P. N-formylkynurenine but not kynurenine enters a nucleophile-scavenging branch of the immune-regulatory kynurenine pathway. *Bioorg Chem*. 2025;156:108219.

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Other CAS

1022-31-7

Wikipedia

Dates

Explore Compound Types